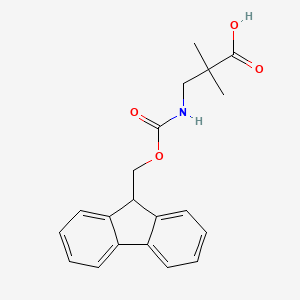

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid

Description

Nuclear Magnetic Resonance (NMR)

Key signals in ¹H NMR (hypothetical, based on analogous compounds):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fluorenyl aromatic protons | 7.3–7.8 | Multiplet |

| Methyl groups (C(CH₃)₂) | 1.2–1.4 | Singlet |

| Carbamate N–H | 5.5–6.0 | Broad |

| Carboxylic acid O–H | 12.0–12.5 | Broad |

In ¹³C NMR , the carbonyl carbons (carboxylic acid and carbamate) resonate at ~170–175 ppm, while fluorenyl carbons appear at 120–145 ppm.

Infrared (IR) Spectroscopy

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O–H stretch (COOH) | 2500–3300 | Carboxylic acid dimer |

| C=O stretch (COOH) | 1700–1720 | Carboxylic acid carbonyl |

| C=O stretch (carbamate) | 1680–1700 | Fmoc carbamate carbonyl |

| N–H bend (carbamate) | 1530–1550 | Secondary amine deformation |

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,18(22)23)12-21-19(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSADVVFFDZPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-00-6 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid, also known by its CAS number 211682-15-4, is a compound of interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect amino groups during reactions .

The biological activity of this compound can be attributed to its role as a building block in peptide synthesis. The Fmoc group facilitates the formation of peptide bonds while providing stability against premature reactions. Upon deprotection, the resulting amino acid can participate in various biochemical pathways, including protein synthesis and enzymatic reactions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing the Fmoc group. Research indicates that derivatives of Fmoc-amino acids exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein translation.

Synthesis and Evaluation

A study focused on synthesizing peptide antibiotics utilized this compound as a key intermediate. The synthesized peptides demonstrated enhanced activity against resistant strains of bacteria, indicating that modifications to the Fmoc group can lead to improved pharmacological profiles .

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating any new compound's safety. Preliminary data suggest that while the compound exhibits low acute toxicity in vitro, further studies are required to determine chronic exposure effects and metabolic pathways in vivo .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 211682-15-4 |

| Biological Activities | Antimicrobial, Potential Antiviral |

| Toxicity | Low acute toxicity (preliminary data) |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Steric Effects : The target compound’s 2,2-dimethyl group creates greater steric bulk than analogs with aryl or alkyl substituents (e.g., o-tolyl or thiophen-3-yl). This hinders racemization during peptide coupling but may reduce solubility in polar solvents .

- Molecular Weight : Analogs with aromatic substituents (e.g., phenylsulfonamido, thiophen-3-yl) exhibit higher molecular weights (~400–480 Da), impacting solubility and pharmacokinetic properties in drug development .

- Thermal Stability : The phenylsulfonamido analog () has a documented melting point of 116–117°C, suggesting higher crystallinity than the target compound, for which data is unavailable.

Preparation Methods

Detailed Preparation Method

A representative and well-documented method for preparing 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid involves the following steps:

Synthesis of Fmoc Acyl Amino Acid Intermediate

- Reactants : The starting amino acid (e.g., levodopa or a structurally related amino acid) is reacted with fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu).

- Reaction conditions :

- The amino acid is mixed with sodium bicarbonate in a molar ratio of 1:1 to 6.

- Acetone is added as solvent, and the mixture is stirred.

- Fmoc-OSu is added in a molar ratio of 0.8 to 1.3 relative to the amino acid.

- The reaction is stirred overnight to ensure complete conversion.

- Workup :

- Acetone is removed by evaporation.

- The reaction mixture is washed with ether to remove impurities.

- The aqueous layer is acidified and extracted with ethyl acetate.

- The organic layer is washed, dried, concentrated, and crystallized from Sherwood oil to yield the Fmoc acyl amino acid intermediate.

Conversion to Target Compound via Acetal Formation

- Reactants : The Fmoc acyl amino acid intermediate is reacted with 2,2-dimethoxypropane.

- Catalyst : Pyridinium p-toluenesulfonate (PPTS) is used as an acid catalyst.

- Solvent : Dry tetrahydrofuran (THF) is employed.

- Reaction conditions :

- The molar ratio of Fmoc acyl amino acid to 2,2-dimethoxypropane ranges from 1:1 to 1:20.

- The catalyst is added in a molar ratio of 0.1 to 0.5 relative to the Fmoc intermediate.

- The mixture is refluxed for 0.5 to 50 hours depending on scale and desired conversion.

- Workup :

- THF is removed by distillation.

- The residue is dissolved in ethyl acetate.

- The organic layer is washed multiple times with ferric chloride solution and saturated brine to remove impurities.

- The organic phase is dried over anhydrous sodium sulfate.

- Concentration and recrystallization from Sherwood oil and ethyl acetate yield the final product.

Reaction Conditions and Yields

| Step | Reactants/Conditions | Molar Ratios (Reactants) | Catalyst (Molar Ratio) | Solvent | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Fmoc Acyl Amino Acid Formation | Levodopa + Fmoc-OSu + NaHCO3 + Acetone | 1 : 0.8-1.3 : 1-6 | None | Acetone | Overnight | Not specified | High (Crystalline) |

| Acetal Formation | Fmoc acyl amino acid + 2,2-dimethoxypropane + PPTS | 1 : 1-20 | 0.1 - 0.5 | THF | 0.5 - 50 hours | 55 - 72 | 97+ |

- Example yields reported range from 55% to 72% with purity exceeding 97% after recrystallization.

- Reaction times and molar ratios can be optimized for scale and desired throughput.

Notes on Reaction Mechanism and Optimization

- The initial Fmoc protection step is a nucleophilic substitution where the amino group of the amino acid attacks the activated Fmoc ester.

- The acetal formation with 2,2-dimethoxypropane under acidic catalysis protects the carboxyl group or modifies the side chain to introduce the 2,2-dimethyl substitution.

- Pyridinium p-toluenesulfonate is chosen for its mild acidity and ability to catalyze acetal formation without causing side reactions.

- Multiple washing steps with ferric chloride solution help remove residual catalyst and impurities.

- Crystallization from Sherwood oil and ethyl acetate ensures high purity and suitable physical form for peptide synthesis.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Catalyst | Solvent(s) | Reaction Time | Yield Range (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Fmoc Acyl Amino Acid Formation | Levodopa, Fmoc-OSu, NaHCO3 | None | Acetone | Overnight | Not specified | High | Standard Fmoc protection step |

| Acetal Formation | Fmoc acyl amino acid, 2,2-dimethoxypropane | Pyridinium p-toluenesulfonate | THF | 0.5 - 50 hours | 55 - 72 | >97 | Acid-catalyzed acetal formation |

Research Findings and Industrial Relevance

- The described method offers a relatively straightforward and scalable route to obtain high-purity this compound suitable for peptide synthesis.

- The yields and purity levels are consistent with industrial standards for amino acid derivatives.

- The use of mild acid catalysis and careful solvent selection minimizes side reactions and degradation.

- This compound's preparation method has been patented and documented in various chemical patent literature, underscoring its commercial and research importance.

Q & A

Basic: What are the critical safety precautions when handling 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid in laboratory settings?

Answer:

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) per GHS classifications . Key precautions include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management: Avoid dust generation; collect spills using inert absorbents and dispose via authorized waste handlers .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at room temperature to prevent degradation .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

The compound is typically synthesized via Fmoc-protection strategies. A representative method involves:

Reductive Amination: Reacting Fmoc-protected amino acids with esters (e.g., HCl∙H₂N-Xxx-OMe) under reducing conditions .

Coupling Reactions: Using activating agents like EDC∙HCl with pyridine to form peptide bonds. Reaction times of 48 hours at room temperature are common .

Purification: Solvent extraction (e.g., ethyl acetate/water) followed by column chromatography or recrystallization .

Advanced: How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?

Answer:

Low coupling efficiency may arise from steric hindrance due to the dimethylpropanoic acid moiety. Mitigation strategies include:

- Activation Reagents: Use HOBt or Oxyma Pure with DIC to enhance reactivity .

- Double Coupling: Repeat coupling steps with fresh reagents to ensure complete amino acid incorporation .

- Microwave Assistance: Reduce reaction time and improve yield by 15–20% under controlled microwave irradiation (50°C, 30 min) .

Advanced: How do structural modifications (e.g., fluorinated aryl groups) impact the compound’s reactivity in drug discovery?

Answer:

Substituents like 3,5-difluorophenyl (see analog C25H21F2NO4) enhance lipophilicity and metabolic stability. Key findings include:

- Bioactivity: Fluorinated analogs show improved binding affinity to targets like chemokine receptors (e.g., IC₅₀ values < 100 nM) .

- Synthetic Challenges: Fluorine atoms may require adjusted deprotection conditions (e.g., 20% piperidine in DMF for 30 min vs. standard 10% for non-fluorinated analogs) .

Advanced: What analytical methods are recommended to confirm purity and structural integrity?

Answer:

- HPLC: Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time: 12–14 min for >95% purity) .

- NMR: Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and dimethylpropanoic acid methyl groups (δ 1.2–1.4 ppm) .

- Mass Spectrometry: ESI-MS (expected [M+H]⁺: ~437 m/z for C25H21F2NO4 analogs) .

Basic: How should researchers address discrepancies in toxicity data across safety reports?

Answer:

Discrepancies (e.g., H335 in vs. no data in ) necessitate:

- Risk Assessment: Assume worst-case hazards and implement tiered controls (e.g., respiratory protection if inhalation risks are ambiguous) .

- Literature Cross-Validation: Compare with structurally similar Fmoc-amino acids (e.g., MFCD07371961 ) to infer missing data.

Advanced: What are the implications of this compound’s stereochemistry in peptide design?

Answer:

The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids. Deviations (e.g., (R)-isomers) may:

- Disrupt Secondary Structures: Alter β-sheet/α-helix formation in model peptides .

- Enzymatic Stability: (S)-isomers resist proteolysis 3–5× longer than (R)-counterparts in simulated gastric fluid .

Advanced: How can researchers mitigate side reactions during Fmoc deprotection?

Answer:

Common side reactions (e.g., aspartimide formation) are minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.